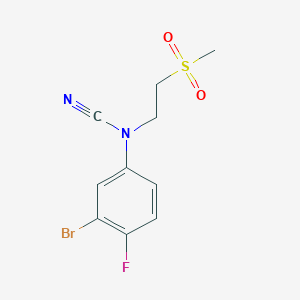

(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide, also known as BFC, is a chemical compound that has gained significant attention in the field of scientific research. BFC is a cyanamide derivative that has been synthesized through a novel method, and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Inhibition of Platelet Aggregation and Vascular Smooth Muscle Contraction

One study discusses a sulfonylurea compound that inhibits the action of thromboxane A2 (TXA2) on platelets and aorta vascular smooth muscle, which could have implications for cardiovascular diseases treatment (Lu et al., 2012).

Novel Reagents for Chemical Synthesis

Another research introduces 1-bromoethene-1-sulfonyl fluoride as a new SuFEx clickable reagent for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, showcasing the potential in organic synthesis and material science (Leng & Qin, 2018).

Alternatives to Methyl Bromide for Pest Control

Research on alternatives to methyl bromide, an ozone-depleting substance, highlights the investigation of other compounds for controlling pests in stored products and quarantine applications (Fields & White, 2002).

Biotransformation of Organic Sulfides

A study on the biotransformation of organic sulfides using Helminthosporium species NRRL 4671 demonstrates the potential of biological systems to modify chemical compounds for various applications, including pharmaceuticals (Holland et al., 1996).

Development of Novel Insecticides

Research on the discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests, illustrates the application of chemical synthesis in developing new pesticides with a unique mode of action (Zhu et al., 2011).

properties

IUPAC Name |

(3-bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O2S/c1-17(15,16)5-4-14(7-13)8-2-3-10(12)9(11)6-8/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNSYQWAMXLWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN(C#N)C1=CC(=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)

![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)

![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)